molecular formula C12H11NO B8735893 4-(Phenoxymethyl)pyridine

4-(Phenoxymethyl)pyridine

Cat. No.: B8735893
M. Wt: 185.22 g/mol
InChI Key: VYBZUXRVMWVTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenoxymethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a phenoxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)pyridine typically involves the reaction of 4-chloromethylpyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenoxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-(Phenoxymethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(Phenoxymethyl)pyridine exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

    4-Methylpyridine: Similar in structure but lacks the phenoxymethyl group, leading to different chemical properties and reactivity.

    4-Phenylpyridine: Contains a phenyl group instead of a phenoxymethyl group, affecting its solubility and interaction with other molecules.

    4-Hydroxymethylpyridine: Features a hydroxymethyl group, which significantly alters its chemical behavior compared to 4-(Phenoxymethyl)pyridine.

Uniqueness: this compound is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may not provide.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-(phenoxymethyl)pyridine

InChI

InChI=1S/C12H11NO/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9H,10H2

InChI Key

VYBZUXRVMWVTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.5 g (0.15 mole) of sodium in 100 ml of methanol are added 14.1 g (0.15 mole) of phenol. The reaction mixture is evaporated, mixed with 50 ml of N,N-dimethyl formamide and 8.2 g (0.05 mole) of 4-chloromethylpyridine hydrochloride and the reaction mixture heated for 20 hours at 100° C. After cooling, the reaction mixture is mixed with diethyl ether, washed with a dilute aqueous solution of sodium hydroxide and with water, dried over anhydrous sodium sulfate, evaporated and the residue distilled in a vacuum. There are obtained 8.2 g of 4-phenoxymethylpyridine (88% of theory); b.p. 115°-117° C./0.1 mm Hg.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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